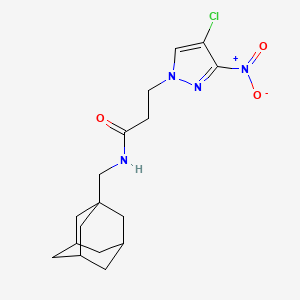![molecular formula C21H20IN5O2 B10941769 1-ethyl-4-{(1E,3E)-3-(4-iodophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]prop-1-en-1-yl}-3-methyl-1H-pyrazole](/img/structure/B10941769.png)
1-ethyl-4-{(1E,3E)-3-(4-iodophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]prop-1-en-1-yl}-3-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE is a complex organic compound that features a pyrazole ring, an iodophenyl group, and a nitrophenyl hydrazone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 4-iodobenzaldehyde to form the intermediate (E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)-2-propen-1-one. This intermediate is then reacted with 4-nitrophenylhydrazine under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the iodophenyl group can yield various substituted derivatives.
科学的研究の応用
(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-BROMOPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE
- (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE
Uniqueness
The presence of the iodophenyl group in (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE 1-(4-NITROPHENYL)HYDRAZONE makes it unique compared to its bromine or chlorine analogs. This iodine atom can participate in specific interactions and reactions that are not possible with other halogens, potentially leading to unique properties and applications.
特性
分子式 |
C21H20IN5O2 |
|---|---|
分子量 |
501.3 g/mol |
IUPAC名 |
N-[(E)-[(E)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-iodophenyl)prop-2-enylidene]amino]-4-nitroaniline |
InChI |
InChI=1S/C21H20IN5O2/c1-3-26-14-17(15(2)25-26)6-13-21(16-4-7-18(22)8-5-16)24-23-19-9-11-20(12-10-19)27(28)29/h4-14,23H,3H2,1-2H3/b13-6+,24-21+ |
InChIキー |
WOZMAICQZMWJNH-BWAUVZRDSA-N |
異性体SMILES |
CCN1C=C(C(=N1)C)/C=C/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=C(C=C3)I |
正規SMILES |
CCN1C=C(C(=N1)C)C=CC(=NNC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B10941689.png)
![(7Z)-3-(difluoromethyl)-7-[(5-methylthiophen-2-yl)methylidene]-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10941697.png)
![1-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B10941701.png)
![methyl 5-({4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenoxy}methyl)furan-2-carboxylate](/img/structure/B10941708.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10941728.png)
![3-amino-6-(difluoromethyl)-4-methyl-N-(naphthalen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10941730.png)
![7-[({5-[(4-Fluorophenoxy)methyl]furan-2-yl}carbonyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10941735.png)
![({5-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B10941736.png)
![N-(benzyloxy)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide](/img/structure/B10941746.png)
![6-(4-methoxyphenyl)-1-methyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941765.png)
![N-[4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10941767.png)
![4-[(E)-(2-{[5-(4-fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B10941772.png)

